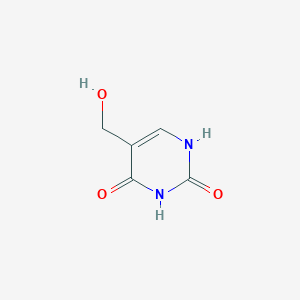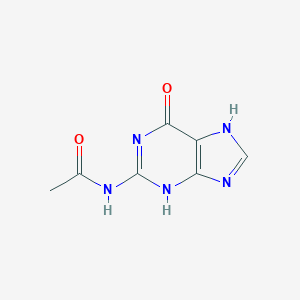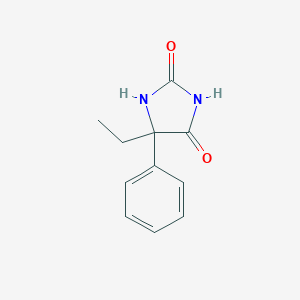
Nirvanol
Vue d'ensemble
Description
Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its 5-ethyl-5-phenyl substitution pattern is similar to that of phenobarbital . It is useful in the treatment of chorea .
Synthesis Analysis
The synthesis of Nirvanol is not explicitly mentioned in the search results. However, it is known that Nirvanol is a derivative of hydantoin . More detailed information about its synthesis might be found in specialized chemical literature or databases.
Molecular Structure Analysis
Nirvanol has the molecular formula C11H12N2O2 . Its average mass is 204.225 Da and its monoisotopic mass is 204.089874 Da . The IUPAC name for Nirvanol is 5-ethyl-5-phenylimidazolidine-2,4-dione .
Physical And Chemical Properties Analysis
Nirvanol has a molecular weight of 204.22 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Applications De Recherche Scientifique
Anticonvulsant Activities
Nirvanol is an active metabolite of mephenytoin, a substrate of the cytochrome P450 (CYP) isoform CYP2C19 . It has been found to have anticonvulsant activities . Specifically, it blocks the hind leg tonic extensor phase in a mouse model of seizures induced by maximal electroshock (MES; ED 50 = 30 mg/kg) .
Treatment of Violent Chorea
Nirvanol has been utilized in German clinics in the treatment of violent choreas . The capacity of Nirvanol to produce a syndrome known as “nirvanol sickness” has been widely utilized in this context .
Nirvanol Sickness
“Nirvanol sickness” is a syndrome that consists of fever, rash, and eosinophilia, coming on sharply in a high percentage of persons treated, usually from six to twelve days after the first administration of the drug . It has been generally observed that following the appearance of this syndrome, the course of the disease is shortened .
Pharmacological Properties
Nirvanol is phenyl-ethyl-hydantoin, an hypnotic resembling phenobarbital in its pharmacologic action, but with a five instead of a six-membered ring nucleus .
Metabolite of Mephenytoin
Nirvanol is an active metabolite of mephenytoin . Mephenytoin is a substrate of the cytochrome P450 (CYP) isoform CYP2C19 .
Research in Neuroscience
Nirvanol is used in the research area of Neuroscience . It is particularly used in the study of seizure disorders .
Mécanisme D'action
Target of Action
Nirvanol, also known as ethylphenylhydantoin, is a derivative of hydantoin with anticonvulsant properties . Its primary targets are the voltage-sensitive sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
Nirvanol interacts with its targets, the voltage-sensitive sodium channels, by binding to them . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of neurons. As a result, the propagation of abnormal, high-frequency action potential firing in the brain is prevented, which is a common characteristic of seizures .
Biochemical Pathways
It is known that the drug’s anticonvulsant action is linked to its ability to modulate the activity of voltage-sensitive sodium channels . By inhibiting these channels, Nirvanol can prevent the rapid, repetitive firing of action potentials, thereby interrupting the spread of seizure activity within the brain.
Pharmacokinetics
The pharmacokinetics of Nirvanol involve its absorption, distribution, metabolism, and excretion (ADME). Nirvanol is administered orally . Metabolism of Nirvanol is stereoselective, with the (S)-enantiomer undergoing roughly 14 times more hydroxylation at the 4 position of the phenyl group than the ®-enantiomer . These processes influence the drug’s bioavailability and its overall therapeutic effect.
Result of Action
The molecular and cellular effects of Nirvanol’s action primarily involve the reduction of neuronal excitability. By binding to voltage-sensitive sodium channels, Nirvanol inhibits the rapid influx of sodium ions during the depolarization phase of an action potential . This reduces the ability of neurons to fire at high frequencies, a characteristic feature of seizures. Therefore, Nirvanol helps in controlling and reducing the occurrence of seizures.
Safety and Hazards
Nirvanol can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. It should be handled in a well-ventilated place and stored in a locked up place .
Propriétés
IUPAC Name |
5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80874185 | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nirvanol | |
CAS RN |
631-07-2, 2216-93-5 | |
| Record name | Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylphenylhydantoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 5-ethyl-5-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nirvanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC33388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80874185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-5-phenylhydantoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLPHENYLHYDANTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23SM1FA1AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

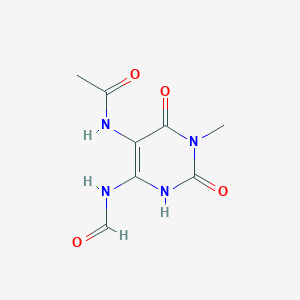

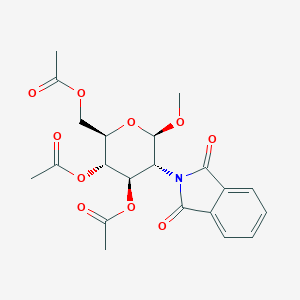
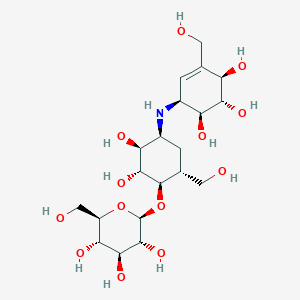
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)


